N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride
CAS No.: 15512-81-9
Cat. No.: VC5086654
Molecular Formula: C6H15Cl2N
Molecular Weight: 172.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15512-81-9 |
---|---|
Molecular Formula | C6H15Cl2N |
Molecular Weight | 172.09 |
IUPAC Name | N-(2-chloroethyl)-N-methylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C6H14ClN.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H |
Standard InChI Key | LXARWMYOCCWJQI-UHFFFAOYSA-N |
SMILES | CC(C)N(C)CCCl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride has the molecular formula C₅H₁₃Cl₂N and a molecular weight of 172.09 g/mol . Its IUPAC name reflects the substitution pattern: a methyl group and a 2-chloroethyl group attached to the nitrogen of propan-2-amine, with a hydrochloride counterion. The compound’s Canonical SMILES representation is CC(C)N(CCCl)C.Cl, illustrating its branched alkyl chains and ionic character .
Physical Properties
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₃Cl₂N | |
Molecular Weight | 172.09 g/mol | |
Melting Point | 178–184°C | |
Solubility in Water | >50 mg/mL at 20°C |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via alkylation reactions involving primary or secondary amines. A common route involves reacting N-methylpropan-2-amine with 1-chloro-2-iodoethane in the presence of a base such as potassium carbonate. The reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile, displacing the iodide ion . Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and purity. Key steps include:
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Alkylation: Conducted under pressurized conditions to enhance reaction kinetics.
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Salt Formation: Precipitation of the hydrochloride salt using gaseous HCl.
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Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity .
Chemical Reactivity and Functional Transformations
Alkylation Mechanisms
As an alkylating agent, the compound transfers its chloroethyl group to nucleophilic sites in biomolecules (e.g., DNA guanine residues). This reactivity is critical in DNA crosslinking, which disrupts replication and transcription processes .
Substitution and Elimination Reactions
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Nucleophilic Substitution: The chlorine atom undergoes displacement by stronger nucleophiles (e.g., thiols, amines) in aqueous or alcoholic media.
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β-Elimination: Under basic conditions, dehydrohalogenation forms vinylamines, though this pathway is less common due to steric hindrance .
Table 2: Common Reaction Pathways
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nucleophilic Substitution | NaOH, H₂O | N-Alkylated amines |
Oxidation | KMnO₄, H⁺ | Nitroxide radicals |
Reduction | LiAlH₄ | Dechlorinated amines |
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile intermediate for synthesizing:
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Quaternary Ammonium Salts: Used in phase-transfer catalysis.
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Heterocyclic Compounds: Precursor for pyrrolidines and piperazines via cyclization reactions .
Biochemical Probes
Its ability to alkylate proteins enables activity-based protein profiling (ABPP), aiding in enzyme target identification .
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